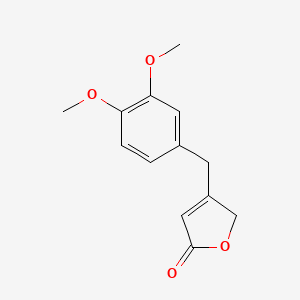![molecular formula C18H18N2O2 B12576327 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile CAS No. 627483-21-0](/img/structure/B12576327.png)
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes aromatic rings, a nitrile group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with phenylacetic acid to form 4-[hydroxy(phenyl)acetyl]benzaldehyde. This intermediate is then reacted with 3-aminopropanenitrile under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often include the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 4-[hydroxy(phenyl)acetyl]benzaldehyde.
Reduction: Formation of 3-[({4-[hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
科学的研究の応用
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-[Hydroxy(phenyl)acetyl]benzaldehyde
- 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine
- 4-[Hydroxy(phenyl)acetyl]phenylacetic acid
Uniqueness
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
特性
CAS番号 |
627483-21-0 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
3-[[4-(2-hydroxy-2-phenylacetyl)phenyl]methylamino]propanenitrile |
InChI |
InChI=1S/C18H18N2O2/c19-11-4-12-20-13-14-7-9-16(10-8-14)18(22)17(21)15-5-2-1-3-6-15/h1-3,5-10,17,20-21H,4,12-13H2 |
InChIキー |
BQGVRPNKRKBYHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)CNCCC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
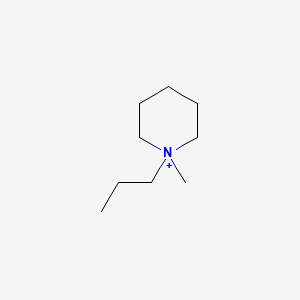
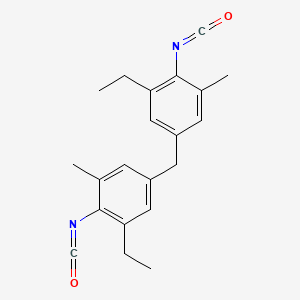
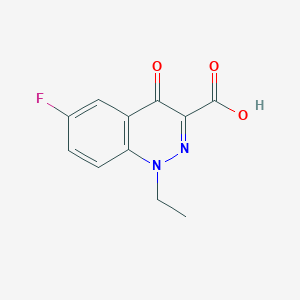
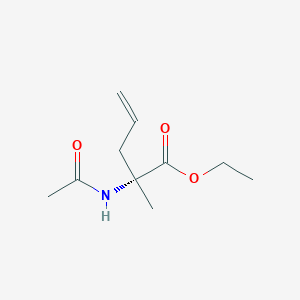
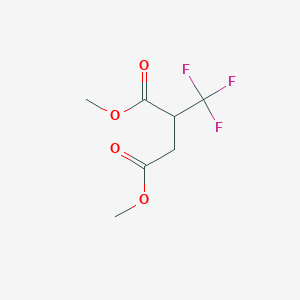
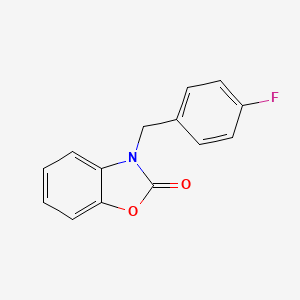
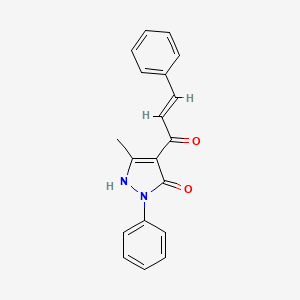
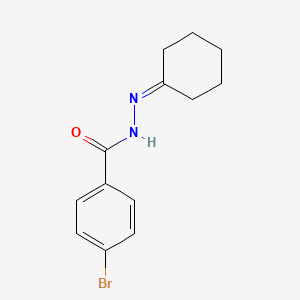
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
